16-Phenyl tetranor prostaglandin F2alpha

Descripción

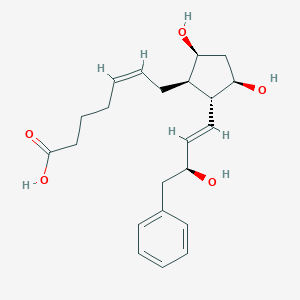

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUYLHQSIMTBCQ-SDMFVQJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Total Synthesis of 16-Phenyl Tetranor Prostaglandin F2

Executive Summary

16-Phenyl tetranor prostaglandin F2

This guide details the total synthesis of the free acid form via the Corey Lactone strategy, the industry-standard approach for chiral prostanoids. Unlike its structural relative Latanoprost (a 17-phenyl, 13,14-dihydro analog), this protocol focuses on retaining the C13-C14 trans-alkene and establishing the specific C16-phenyl architecture.

Retrosynthetic Analysis

The synthesis is designed around the Corey Lactone Aldehyde , a commercially available chiral scaffold that pre-installs the critical stereocenters of the cyclopentane ring.

Strategic Disconnections

- -Chain (C1-C5): Disconnection at the C5-C6 cis-double bond via a Wittig Reaction .

- -Chain (C13-C16): Disconnection at the C13-C14 trans-double bond via a Horner-Wadsworth-Emmons (HWE) olefination.

-

Stereochemistry: The C15 hydroxyl group configuration (

-isomer) is established via stereoselective reduction of an enone intermediate.

Detailed Synthetic Pathway[1][2]

Phase 1: Construction of the -Chain (The HWE Reaction)

The first critical phase involves coupling the Corey Lactone Aldehyde with a specific phosphonate to install the phenyl-terminated tail.

Reagents:

-

Substrate: Corey Lactone Aldehyde (benzoate protected)

-

Reagent: Dimethyl (2-oxo-3-phenylpropyl)phosphonate

-

Base: Sodium Hydride (NaH) or Lithium Chloride/Triethylamine (LiCl/TEA)

-

Solvent: Dimethoxyethane (DME) or THF

Protocol:

-

Phosphonate Activation: Suspend NaH (1.1 eq) in dry DME at 0°C. Dropwise add dimethyl (2-oxo-3-phenylpropyl)phosphonate (1.2 eq). Stir for 30 minutes until hydrogen evolution ceases and a clear solution forms.

-

Expert Insight: Unlike Latanoprost synthesis which uses a butyl phosphonate, this synthesis requires the propyl variant to account for the "tetranor" truncation at C16.

-

-

Coupling: Cool the mixture to -20°C. Add the Corey Lactone Aldehyde (dissolved in DME) slowly.

-

Reaction Control: Monitor by TLC/HPLC. The reaction is typically complete within 1-2 hours.

-

Workup: Quench with saturated

. Extract with ethyl acetate.[1][2] The product is an

Phase 2: Stereoselective Reduction (The Critical Control Point)

The reduction of the C15 ketone to the C15 alcohol is the most stereochemically sensitive step. A standard

Recommended System: Corey-Bakshi-Shibata (CBS) Reduction

-

Catalyst: (R)-2-Methyl-CBS-oxazaborolidine

-

Reductant: Borane-dimethyl sulfide complex (

) or Catecholborane.

Protocol:

-

Dissolve the enone (from Phase 1) in dry THF.

-

Cool to -40°C. Add (R)-Me-CBS catalyst (0.1 eq).

-

Slowly add the borane reagent over 1 hour.

-

Mechanism: The catalyst coordinates with the ketone and the borane, directing the hydride attack to the Si-face, yielding the desired 15S-alcohol with >90% diastereomeric excess (de).

-

Validation: Verify the "S" configuration via chiral HPLC or NMR analysis of Mosher ester derivatives.

Phase 3: Protection and Lactol Formation

To prepare for the final chain attachment, the lactone must be reduced to a lactol.

-

Protection: Protect the newly formed C15-OH as a TBDMS ether or THP ether to prevent interference during the Wittig reaction.

-

Lactone Reduction:

-

Dissolve the protected intermediate in Toluene/DCM.

-

Cool to -78°C (Critical to prevent over-reduction to the diol).

-

Add DIBAL-H (1.1 eq) dropwise.

-

Quench with Methanol followed by Rochelle's salt solution.

-

Result: The lactone is converted to the Lactol (Hemiacetal) .[2]

-

Phase 4: Installation of the -Chain (Wittig Reaction)

Reagents:

-

Ylide Precursor: (4-Carboxybutyl)triphenylphosphonium bromide

-

Base: Potassium Hexamethyldisilazide (KHMDS) or Potassium tert-butoxide (KOtBu)

Protocol:

-

Ylide Generation: Suspend the phosphonium salt (3 eq) in dry THF. Add KHMDS (6 eq) at 0°C. The solution turns deep orange/red, indicating ylide formation.

-

Addition: Cool the ylide solution to -20°C. Add the Lactol (dissolved in THF).

-

Stereocontrol: The reaction naturally favors the cis (Z) alkene due to the unstabilized nature of the ylide and salt-free conditions (if using KHMDS).

-

Deprotection: Treat the crude acid with mild acid (e.g., acetic acid/water or TBAF if silyl protected) to remove the C11 and C15 protecting groups.

-

Purification: Reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid.

Process Visualization (Pathway Diagram)

Figure 1: Synthetic flow from Corey Lactone to 16-Phenyl Tetranor PGF2

Quantitative Data & Reagent Specifications

Table 1: Critical Reagent Parameters

| Component | Role | Stoichiometry | Critical Quality Attribute (CQA) |

| Corey Lactone Aldehyde | Starting Material | 1.0 eq | Optical Rotation |

| Phosphonate Reagent | 1.2 eq | Must be the 3-phenylpropyl variant (CAS 35079-19-7) | |

| (R)-Me-CBS | Chiral Catalyst | 0.05 - 0.1 eq | Strictly anhydrous; Enantiomeric purity |

| DIBAL-H | Reductant | 1.1 eq | Titer must be verified; Temperature control is vital |

| Phosphonium Salt | 3.0 - 4.0 eq | Dryness (hygroscopic); Free of phosphine oxide |

Table 2: Analytical Specifications (Final Product)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Colorless to pale yellow oil |

| Identity | 1H-NMR (CDCl3) | Characteristic multiplets at |

| Purity | HPLC (UV 210 nm) | > 98.0% |

| Stereochemistry | Chiral HPLC | > 99% diastereomeric excess (15S isomer) |

| Mass Spec | LC-MS (ESI-) | [M-H]- = 373.2 |

Scientific Integrity & Troubleshooting (E-E-A-T)

Why the HWE Reaction Fails

A common failure mode in this synthesis is the incomplete conversion of the aldehyde or the formation of side products during the HWE reaction.

-

Cause: The phosphonate anion is basic. If the reaction warms above 0°C too quickly, it can cause elimination of the benzoate protecting group on the Corey Lactone ring.

-

Solution: Use LiCl/TEA (Masamune-Roush conditions) instead of NaH. This milder base system generates the phosphonate anion without degrading the sensitive lactone ring [1].

Controlling the 15-Stereocenter

The biological activity of PGF2

-

The Problem: Standard Luche reduction (

) is governed by substrate control (Felkin-Anh), which often yields a 60:40 mix favoring the unwanted 15R isomer due to the bulky phenyl group. -

The Fix: Reagent control is mandatory. Using (-)-DIP-Cl or the CBS catalyst overrides the substrate bias, ensuring the hydride attacks from the correct face [2].

References

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonates with aldehydes. Tetrahedron Letters, 25(21), 2183-2186. Link

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. Link

-

Cayman Chemical. (n.d.). 16-phenyl tetranor Prostaglandin F2

Product Information.[3][4][5][6][7] Cayman Chemical.[3] Link -

Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selen, G., Astin, M., ... & Bito, L. Z. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of Medicinal Chemistry, 36(2), 243-248. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 16-Phenyl tetranor prostaglandin F2alpha | C22H30O5 | CID 12041592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. dempochem.com [dempochem.com]

In Vitro Pharmacological Profiling of 16-Phenyl Tetranor Prostaglandin F2

This guide details the in vitro pharmacological characterization of 16-Phenyl tetranor prostaglandin F2

Executive Summary

16-Phenyl tetranor prostaglandin F2

In drug development, this molecule serves a critical role as a negative control or structural probe . By comparing its activity against 17-phenyl analogs, researchers define the precise steric and hydrophobic constraints of the FP receptor's ligand-binding pocket. This guide outlines the specific in vitro methodologies required to characterize its binding profile and functional potency.

Chemical Identity & Structural Logic

To understand the behavior of this molecule, one must analyze its deviation from the pharmacophore of potent agonists.

-

Parent Molecule: PGF2

(C20 lipid). -

Modification: The

-chain is truncated by four carbons ("tetranor"), and a phenyl ring is attached directly at the C16 position. -

The "16-Phenyl Penalty":

-

16-Phenyl tetranor PGF2

: The phenyl ring at C16 creates steric clash or suboptimal alignment within the receptor's hydrophobic pocket, resulting in poor affinity (~8.7% of PGF2 -

17-Phenyl trinor PGF2

(Bimatoprost acid): Moving the phenyl ring just one carbon away to C17 results in high affinity (up to 756% of PGF2 -

16-Phenoxy tetranor PGF2

: Replacing the C16 carbon with an oxygen atom (phenoxy) restores flexibility and high affinity (440% of PGF2

-

| Compound | Modification | FP Receptor Affinity (Relative to PGF2 |

| PGF2 | Endogenous Ligand | 100% |

| 16-Phenyl tetranor PGF2 | Phenyl at C16 | ~8.7% (Low) |

| 17-Phenyl trinor PGF2 | Phenyl at C17 | ~756% (High) |

| 16-Phenoxy tetranor PGF2 | Phenoxy at C16 | ~440% (High) |

Signal Transduction Pathway

Despite its low affinity, 16-phenyl tetranor PGF2

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction cascade activated by FP receptor agonists.

Figure 1: Canonical Gq-signaling pathway.[6] 16-phenyl tetranor PGF2

Experimental Protocols

To validate the activity of 16-phenyl tetranor PGF2

Protocol A: FP Receptor Radioligand Binding Assay

Objective: Determine the inhibition constant (

Materials:

-

Source Tissue: Ovine luteal cell membranes or HEK-293 cells stably expressing human FP receptor.

-

Radioligand:

-Prostaglandin F2 -

Buffer: 10 mM MES (pH 6.0), 1 mM EDTA, 10 mM MnCl

.

Methodology:

-

Preparation: Thaw membrane preparations on ice. Dilute in MES buffer to achieve ~10-20 µg protein per well.

-

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension.

-

50 µL

-PGF2 -

50 µL Test Compound (16-phenyl tetranor PGF2

) at varying concentrations ( -

Non-specific binding control: Excess unlabeled PGF2

(1 µM).

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail and count radioactivity.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to-

Expected Result:

significantly higher (weaker) than PGF2

-

Protocol B: Intracellular Calcium Mobilization (FLIPR/FlexStation)

Objective: Measure the functional

Materials:

-

Cells: HEK-293 or CHO cells expressing recombinant FP receptor.

-

Dye: Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorophores).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow Diagram:

Figure 2: High-throughput calcium mobilization workflow.

Step-by-Step Procedure:

-

Cell Loading: Incubate cells with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 for 60 minutes at 37°C.

-

Baseline: Establish a stable fluorescence baseline (F0) for 10-20 seconds.

-

Stimulation: Inject 16-phenyl tetranor PGF2

(5x concentrate) to achieve final concentrations ranging from 1 nM to 10 µM. -

Data Acquisition: Monitor fluorescence intensity for 60-120 seconds.

-

Analysis: Calculate

. Plot peak response against log concentration.-

Note: Due to low affinity, the curve may shift right by 1-2 log units compared to PGF2

.

-

Metabolic Stability & Handling

Unlike natural prostaglandins which are rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), 16-phenyl tetranor PGF2

-

Mechanism: The bulky phenyl group at C16 sterically hinders the 15-PGDH enzyme from oxidizing the C15 hydroxyl group.

-

Storage: Store as a stock solution in DMSO or Ethanol at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions (PBS) should be prepared fresh daily (

mg/mL solubility).

References

-

Cayman Chemical.16-phenyl tetranor Prostaglandin F2

Product Information.Link -

Balapure, A. K., et al. (1989).[7] "Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2alpha receptor." Biochemical Pharmacology, 38(14), 2375-2381.[4][7] Link

-

Sharif, N. A., et al. (2003).[8] "Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues." Investigative Ophthalmology & Visual Science, 44(2), 715-721. Link

-

Stjernschantz, J., & Resul, B. (1992). "Phenyl substituted prostaglandin analogs for glaucoma treatment."[3][7][9] Drugs of the Future, 17(8), 691-704.[7] Link

-

IUPHAR/BPS Guide to Pharmacology. Prostaglandin F receptor (FP).[3][7][9][10]Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 16-Phenyl tetranor prostaglandin F2alpha | C22H30O5 | CID 12041592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 17--phenyl-trinor-Prostaglandin-F-2α--methyl-amide, 1MG | Labscoop [labscoop.com]

Methodological & Application

16-Phenyl tetranor prostaglandin F2alpha experimental protocols

This Application Note is a technical guide for the experimental use of 16-Phenyl tetranor Prostaglandin F2α (16-phenyl tetranor PGF2α).

Editorial Note: This guide distinguishes 16-phenyl tetranor PGF2α (CAS 38315-48-9) from its structural analogs, such as Latanoprost (17-phenyl) or 16-phenoxy tetranor PGF2α. While Latanoprost is a potent glaucoma therapeutic, 16-phenyl tetranor PGF2α is primarily a research tool used to probe the steric and electronic requirements of the Prostaglandin F receptor (FP receptor) binding pocket. Its significantly lower affinity compared to PGF2α makes it a critical reference compound for Structure-Activity Relationship (SAR) studies.

Compound Profile & Mechanism of Action

Chemical Identity

16-phenyl tetranor PGF2α is a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α).[1] It features a phenyl ring substitution at the 16-position of the omega chain, replacing the standard alkyl tail.

| Property | Specification |

| Common Name | 16-phenyl tetranor PGF2α |

| CAS Number | 38315-48-9 |

| Molecular Formula | C₂₂H₃₀O₅ |

| Molecular Weight | 374.5 Da |

| Purity | ≥99% |

| Formulation | Typically supplied as a crystalline solid or solution in methyl acetate |

Mechanism & SAR Context

The primary biological target is the FP Receptor (Prostaglandin F receptor), a Gq-coupled GPCR.

-

Signaling Pathway: Activation of the FP receptor triggers Gαq protein coupling, activating Phospholipase Cβ (PLCβ). This hydrolyzes PIP2 into IP3 and DAG, leading to intracellular Calcium (Ca²⁺) mobilization.[2]

-

Binding Affinity (The "Expertise" Insight): Unlike the 17-phenyl analog (Latanoprost free acid) or the 16-phenoxy analog (which have high affinity), 16-phenyl tetranor PGF2α exhibits relatively poor affinity for the FP receptor (approximately 8.7% of PGF2α affinity in ovine luteal cells).[3]

-

Research Utility: This reduced affinity is crucial for mapping the receptor's ligand-binding domain. It demonstrates that the FP receptor is highly sensitive to steric bulk and bond rotation at the C16 position. Researchers use this compound to validate the selectivity of novel agonists; if a new assay shows high potency for 16-phenyl tetranor PGF2α, it may indicate off-target effects or non-canonical signaling.

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway activated by FP receptor agonists.

Caption: Canonical Gq-coupled signaling cascade initiated by FP receptor agonists, leading to Calcium mobilization.

Handling & Stock Solution Protocol

Critical Stability Warning: Prostaglandins are susceptible to degradation via oxidation and isomerization. 16-phenyl tetranor PGF2α is sparingly soluble in aqueous buffers and must be handled using the "Organic First" method.

Solubility Data

| Solvent | Solubility Limit | Notes |

| DMF | >100 mg/ml | Excellent stock solvent. |

| DMSO | >100 mg/ml | Preferred for biological assays (low toxicity). |

| Ethanol | >100 mg/ml | Good, but evaporates quickly. |

| PBS (pH 7.2) | ~0.8 mg/ml | Sparingly soluble. Do not dissolve directly.[1] |

Preparation of Stock Solution (10 mM)

-

Calculate: For 1 mg of 16-phenyl tetranor PGF2α (MW 374.5), add 267 µL of anhydrous DMSO.

-

Dissolve: Vortex gently until the crystal is completely dissolved.

-

Aliquot: Dispense into single-use aliquots (e.g., 10-20 µL) in amber glass vials or high-quality polypropylene tubes.

-

Storage: Store at -20°C (stable for >1 year). Avoid freeze-thaw cycles.

Preparation of Working Solution (Assay Day)

-

Purge: Evaporate the organic solvent (if using methyl acetate stock) under a gentle stream of nitrogen gas if the assay is sensitive to the solvent, though dilution is usually sufficient.

-

Dilute: Dilute the DMSO stock into the assay buffer (e.g., PBS or Tyrode’s solution).

-

Note: Ensure the final DMSO concentration in the assay well is <0.1% to avoid solvent artifacts.

-

Example: To make a 10 µM working solution, dilute the 10 mM stock 1:1000 into buffer.

-

-

Use Immediately: Aqueous solutions degrade rapidly. Do not store aqueous dilutions for >24 hours.

Experimental Protocols

Protocol A: FP Receptor Competition Binding Assay

Objective: To determine the Ki of 16-phenyl tetranor PGF2α relative to [³H]-PGF2α. System: HEK-293 cells stably expressing human FP receptor (or ovine luteal cell membranes).

Materials:

-

Radioligand: [³H]-PGF2α (Specific Activity ~150-200 Ci/mmol).

-

Assay Buffer: 10 mM MES (pH 6.0), 1 mM EDTA, 10 mM MnCl₂. Note: PGF2α binding is often optimized at slightly acidic pH (6.0).

Procedure:

-

Membrane Prep: Harvest FP-expressing cells and homogenize in Assay Buffer. Centrifuge (40,000 x g) to isolate membranes. Resuspend to ~0.2 mg protein/mL.

-

Incubation Setup: In a 96-well plate, add:

-

50 µL Membrane suspension.

-

50 µL [³H]-PGF2α (Final concentration ~1-2 nM).

-

50 µL 16-phenyl tetranor PGF2α (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

-

Non-Specific Binding Control: Add 1 µM unlabeled PGF2α or Cloprostenol.

-

-

Equilibrium: Incubate at 25°C for 60 minutes .

-

Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer (10 mM MES, pH 6.0).

-

Count: Add scintillation cocktail and count radioactivity.

-

Analysis: Plot % Bound vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

-

Expected Result: Ki values will be significantly higher (lower affinity) than PGF2α.

-

Protocol B: Intracellular Calcium Mobilization (FLIPR)

Objective: To assess functional agonist activity. System: CHO or HEK cells stably expressing Gα16 (promiscuous G-protein) and FP receptor.

Workflow Diagram:

Caption: Workflow for High-Throughput Calcium Mobilization Assay.

Procedure:

-

Seeding: Plate cells (e.g., 50,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Remove media. Add 100 µL Fluo-4 AM loading solution (2 µM Fluo-4, 2.5 mM Probenecid in HBSS). Incubate 45 min at 37°C.

-

Compound Prep: Prepare 5X concentration of 16-phenyl tetranor PGF2α in HBSS (+0.1% BSA to prevent sticky loss).

-

Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

-

Injection: Inject compound.

-

Measurement: Monitor fluorescence for 60-120 seconds.

-

Analysis: Calculate

.-

Note: Due to lower affinity, high concentrations (>1 µM) may be required to elicit maximal response compared to Latanoprost.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Buffer | Rapid dilution of high-concentration DMSO stock. | Dilute stepwise or warm the buffer to 30°C during dilution. Ensure final concentration < 1 mg/ml. |

| Low Signal (Binding) | High non-specific binding to filters. | Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour. |

| No Calcium Response | Receptor desensitization or low expression. | Ensure cells are not over-confluent. Use a positive control (100 nM PGF2α) to validate system health. |

| Inconsistent Potency | Degradation of the free acid. | Always use fresh dilutions.[4] Never store the aqueous working solution overnight.[1] |

References

-

Balapure, A.K., et al. (1989). Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor.[1] Biochemical Pharmacology, 38(14), 2375-2381.[1][5]

-

Cayman Chemical. (2023). 16-phenyl tetranor Prostaglandin F2α Product Information & Safety Data Sheet.[5]

-

Sharif, N.A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and functional potencies at FP, TP, and EP1-4 receptors. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.

-

Abramovitz, M., et al. (2000). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry, 269, 2632-2636.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application Note: 16-Phenyl Tetranor Prostaglandin F2α in Glaucoma Research

[1][2]

Executive Summary & Scientific Context

16-Phenyl tetranor PGF2α is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2][3] In the context of glaucoma drug development, it serves a critical role in pharmacophore mapping .

-

Pharmacological Distinction: While clinical analogs like Latanoprost (17-phenyl trinor PGF2α) and Bimatoprost are designed for maximal FP receptor affinity and corneal penetration, 16-phenyl tetranor PGF2α lacks the oxygen bridge (phenoxy) or the specific chain length optimizations found in these drugs.

-

Research Utility: It is used to quantify the contribution of the ω-chain structure to receptor binding. Its lower affinity (~8.7% of PGF2α) compared to the super-potent 16-phenoxy analogs (440% of PGF2α) allows researchers to titrate receptor occupancy and downstream signaling responses [1].

Mechanism of Action & Signaling Pathway

To effectively use this compound, one must understand the signal transduction pathway it interrogates. Glaucoma therapeutics in this class function by activating the Prostaglandin F receptor (FP receptor) on ciliary muscle cells.

Pathway Logic:

-

Binding: Ligand binds Gq-coupled FP receptor.

-

Signal 1 (Rapid): PLC activation

IP3 generation -

Signal 2 (Sustained): PKC activation

MAPK/ERK phosphorylation. -

Effector: Upregulation of Matrix Metalloproteinases (MMPs).

-

Outcome: Remodeling of the ciliary muscle extracellular matrix (ECM), increasing uveoscleral outflow and lowering Intraocular Pressure (IOP) [2].

DOT Visualization: FP Receptor Signaling Cascade

Figure 1: Canonical FP receptor signaling pathway activated by 16-Phenyl tetranor PGF2α leading to IOP reduction.

Preparation & Handling Protocol

Scientific Integrity Check: Prostaglandins are susceptible to oxidative degradation and isomerization. Proper handling is non-negotiable for reproducible

Solubility Data

| Solvent | Solubility | Notes |

| DMSO | > 100 mg/mL | Recommended for stock solutions. |

| Ethanol | > 100 mg/mL | Evaporates easily; ensure tight sealing. |

| PBS (pH 7.2) | > 0.8 mg/mL | Prepare fresh; do not store aqueous solutions >24h. |

Stock Solution Protocol

-

Solvent Choice: Use anhydrous DMSO for cell culture stocks to minimize hydrolysis.

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Storage: Aliquot into light-protective amber vials (glass preferred). Purge headspace with inert gas (Argon or Nitrogen) before capping. Store at -20°C .

-

Usage: Stable for >1 year at -20°C. Once thawed, use within the same day.

In Vitro Protocol: Calcium Mobilization Assay

Purpose: To determine the functional potency (

Cell Model: Human Ciliary Muscle (hCM) cells or HEK-293 cells stably transfected with human FP receptor.

Step-by-Step Methodology

-

Seeding: Plate cells in 96-well black-wall/clear-bottom plates at 50,000 cells/well. Incubate overnight.

-

Dye Loading:

-

Baseline Establishment:

-

Wash cells 2x with HBSS to remove extracellular dye.

-

Add 180 µL assay buffer. Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

-

-

Agonist Addition:

-

Prepare a 10x concentration series of 16-phenyl tetranor PGF2α (Range: 1 nM to 100 µM).

-

Note: Due to lower affinity, the curve will shift right compared to 16-phenoxy analogs.

-

Inject 20 µL of agonist.

-

-

Data Acquisition: Record fluorescence kinetics for 120 seconds. Peak response represents

release.

In Vitro Protocol: MMP Secretion (Mechanism Validation)

Purpose: To confirm that receptor activation translates to the therapeutic mechanism (ECM remodeling).

Step-by-Step Methodology

-

Culture: Grow hCM cells to confluence in 6-well plates.

-

Starvation: Switch to serum-free medium for 24 hours to reduce baseline MMP levels.

-

Treatment:

-

Treat cells with 16-phenyl tetranor PGF2α (1 µM and 10 µM).

-

Control: Vehicle (0.1% DMSO).

-

Positive Control: PGF2α (100 nM) or PMA (Phorbol ester).

-

-

Incubation: Incubate for 24 to 48 hours .

-

Analysis:

-

Collect supernatant.

-

Zymography: Run on gelatin-substrate SDS-PAGE to visualize MMP-2 and MMP-9 gelatinolytic activity.

-

ELISA: Quantify MMP-1 and MMP-3 protein levels.

-

Expected Result: A dose-dependent increase in MMP secretion, though less potent than PGF2α [3].

-

In Vivo Protocol: Intraocular Pressure (IOP) Measurement

Critical Caveat: 16-phenyl tetranor PGF2α is a free acid .[7] Free acids penetrate the cornea poorly compared to isopropyl esters (e.g., Latanoprost). In vivo efficacy in rabbits/monkeys may be limited by pharmacokinetics rather than pharmacodynamics.

Model: Normotensive Dutch Belted Rabbits.

Methodology

-

Formulation:

-

Dissolve compound in saline containing 0.01% Benzalkonium Chloride (BAK) or 0.5% Polysorbate 80 to enhance corneal penetration.

-

Alternative: Use pH 6.0 - 7.0 buffer.

-

-

Dosing:

-

Apply 30 µL topically to the cornea of one eye.

-

Apply Vehicle to the contralateral eye (internal control).

-

Recommended Dose: Start high (e.g., 0.1% or 100 µ g/dose ) due to poor penetration/affinity.

-

-

Measurement:

-

Use a calibrated pneumatonometer or rebound tonometer (e.g., TonoVet).

-

Apply topical anesthetic (0.5% proparacaine) if using pneumatonometer.

-

Measure IOP at T=0 (baseline), 1, 2, 4, 6, and 24 hours post-dose.

-

-

Data Analysis: Calculate

(Treated - Control).

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| No Ca2+ Response | Receptor desensitization or low affinity. | Verify receptor expression. Increase concentration to 10-50 µM. |

| No IOP Reduction | Poor corneal penetration. | This is expected for free acids. Switch to intracameral injection for mechanistic proof, or use an esterified analog (if available) for topical studies. |

| High Variability | Oxidation of stock. | Use fresh aliquots. Ensure Argon purge during storage. |

References

-

Resul, B., et al. (1993).[8] Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents.[8] Journal of Medicinal Chemistry, 36(2), 243-248.[8] [Link]

-

Lindsey, J. D., et al. (1996). Prostaglandins increase proMMP-1 and proMMP-3 secretion by human ciliary smooth muscle cells. Current Eye Research, 15(8), 805-811. [Link]

-

Woodward, D. F., et al. (1989). Prostaglandin F2a Effects on Intraocular Pressure Negatively Correlate with FP-Receptor Stimulation.[1] Investigative Ophthalmology & Visual Science, 30(8), 1838-1842. [Link]

Sources

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 16-Phenyl tetranor prostaglandin F2alpha | C22H30O5 | CID 12041592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medicine.uky.edu [medicine.uky.edu]

- 6. Cell Culture Protocols [cellbiologics.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the Activity of a Stable Prostaglandin Analog: Application Notes and Protocols for 16-Phenyl tetranor prostaglandin F2α

Introduction: The Significance of 16-Phenyl tetranor prostaglandin F2α in Research

Prostaglandin F2α (PGF2α) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including reproductive functions like luteolysis and uterine contractions, smooth muscle constriction, and inflammation.[1] However, the in vivo study of PGF2α is often complicated by its rapid metabolism. To overcome this, researchers frequently turn to metabolically stable analogs. 16-Phenyl tetranor prostaglandin F2α is one such synthetic analog, engineered for increased metabolic stability, making it an invaluable tool for investigating the sustained effects of PGF2α receptor (FP receptor) activation.[2][3]

The biological activity of 16-Phenyl tetranor PGF2α, particularly its affinity for the FP receptor, has been a subject of investigation. Some studies have indicated a poor affinity (8.7%) for the ovine luteal FP receptor when compared to the endogenous PGF2α.[2][3][4][5] Conversely, related phenyl-substituted analogs have demonstrated significantly enhanced potency in certain biological assays. For instance, 17-phenyl-trinor PGF2α was found to be approximately 90 times more potent than PGF2α in a hamster antifertility assay, which is a measure of luteolytic activity. It is crucial for researchers to consider these nuances when designing experiments and interpreting results. The primary utility of 16-Phenyl tetranor PGF2α lies in its ability to act as a stable mimetic, allowing for the study of long-term biological responses to FP receptor stimulation.

This guide provides detailed application notes and protocols for the two most common and robust techniques for measuring 16-Phenyl tetranor prostaglandin F2α activity: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Prostaglandin Measurement: Sample Handling and Preparation

Accurate quantification of prostaglandins is critically dependent on meticulous sample collection and preparation to prevent artefactual generation and degradation.

Key Considerations for Sample Integrity:

-

Rapid Processing and Cold Chain: Prostaglandins can be formed and degraded quickly. All biological samples should be collected on ice and processed as rapidly as possible.[2]

-

Enzyme Inhibition: To prevent ex vivo formation of prostaglandins, especially in blood samples, it is recommended to use an anticoagulant (e.g., EDTA) and a cyclooxygenase (COX) inhibitor (e.g., indomethacin).[2]

-

Storage: For long-term storage, samples should be kept at -80°C.[2]

-

Extraction: Due to the complex nature of biological matrices (e.g., plasma, serum, urine, tissue homogenates), extraction is often necessary to remove interfering substances and concentrate the analyte. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Below is a generalized workflow for sample preparation:

Figure 1: General workflow for the preparation of biological samples for prostaglandin analysis.

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is a highly sensitive immunoassay that can be adapted for the quantification of 16-Phenyl tetranor prostaglandin F2α, provided a specific antibody is available.

Principle of Competitive ELISA

In this assay, the antigen of interest in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of binding sites on a specific antibody that is pre-coated on a microplate. The amount of enzyme-labeled antigen that binds to the antibody is inversely proportional to the concentration of the antigen in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity of the color is measured spectrophotometrically.

Figure 2: Principle of the competitive ELISA for 16-Phenyl tetranor PGF2α.

Protocol: Competitive ELISA for 16-Phenyl tetranor PGF2α

This is a generalized protocol and should be optimized based on the specific antibody and reagents used.

Materials:

-

Microplate pre-coated with a specific antibody for 16-Phenyl tetranor prostaglandin F2α

-

16-Phenyl tetranor prostaglandin F2α standard

-

16-Phenyl tetranor prostaglandin F2α-enzyme (e.g., HRP) conjugate

-

Assay Buffer

-

Wash Buffer

-

TMB Substrate

-

Stop Solution

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. A standard curve should be prepared by serially diluting the 16-Phenyl tetranor prostaglandin F2α standard.

-

Sample/Standard Addition: Add 50 µL of standard or sample to the appropriate wells.

-

Competitive Reaction: Add 50 µL of the 16-Phenyl tetranor prostaglandin F2α-enzyme conjugate to each well. Cover the plate and incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the contents of each well and wash the plate 3-5 times with Wash Buffer.

-

Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at 37°C in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm within 10 minutes.

-

Calculation: Calculate the concentration of 16-Phenyl tetranor prostaglandin F2α in the samples by comparing their absorbance to the standard curve.

| Parameter | Typical Range | Notes |

| Standard Curve Range | 10 - 5,000 pg/mL | Dependent on antibody affinity |

| Sensitivity | 5 - 20 pg/mL | Lower limit of detection |

| Intra-Assay CV | < 10% | Precision within a single assay |

| Inter-Assay CV | < 15% | Precision between different assays |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive analytical technique for the quantification of small molecules, including prostaglandins and their analogs.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The sample is first injected into an HPLC system where the analyte of interest is separated from other components in the sample matrix. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte is ionized. The precursor ion (the ionized analyte) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.

Sources

- 1. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]

- 4. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols: 16-Phenyl Tetranor Prostaglandin F2α as a Tool for Studying FP Receptor Pharmacology

For: Researchers, scientists, and drug development professionals.

Abstract

The prostaglandin F2α receptor (FP receptor) is a G protein-coupled receptor (GPCR) with significant physiological roles in reproductive health, intraocular pressure regulation, and cardiovascular homeostasis.[1][2] Its endogenous ligand, prostaglandin F2α (PGF2α), is a potent but metabolically labile lipid mediator.[3] This presents challenges for in-depth pharmacological studies. 16-Phenyl tetranor prostaglandin F2α, a synthetic and more metabolically stable analog of PGF2α, serves as an invaluable chemical tool to probe the function, signaling, and therapeutic potential of the FP receptor.[4][5][6] This guide provides a comprehensive overview of the FP receptor signaling cascade and detailed protocols for utilizing 16-Phenyl tetranor PGF2α in key pharmacological assays.

Introduction: The FP Receptor and the Need for Stable Agonists

The FP receptor, encoded by the PTGFR gene, is a member of the prostanoid receptor family.[1] Its activation by the endogenous ligand PGF2α initiates a cascade of intracellular events that mediate critical biological functions, including uterine smooth muscle contraction, luteolysis, and the regulation of aqueous humor outflow in the eye.[1][3][7] Consequently, the FP receptor is a major therapeutic target for conditions such as glaucoma and for the induction of labor.[7][8]

Pharmacological investigation of the FP receptor is complicated by the rapid in vivo metabolism of PGF2α. The use of a metabolically stable analog is therefore essential for obtaining reproducible and reliable data in vitro and in vivo. 16-Phenyl tetranor PGF2α is such an analog.[4][6] The phenyl group at the ω-end of the molecule confers resistance to metabolic degradation, providing a longer half-life for experimental applications. While it is a crucial tool, it is important to note that in some biological systems, such as ovine luteal cells, it has demonstrated a lower binding affinity compared to the native PGF2α.[4][5][6] This characteristic must be considered when designing experiments and interpreting results.

The FP Receptor Signaling Cascade

The FP receptor primarily couples to the Gq class of heterotrimeric G proteins.[2][9] Ligand binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][11] The subsequent rise in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates a host of downstream targets to elicit a cellular response.[12] In some cellular contexts, the FP receptor has also been shown to couple to G12/G13 to activate Rho-mediated signaling or to Gi proteins.[1][2]

Caption: Canonical Gq signaling pathway of the FP receptor.

Experimental Applications and Protocols

16-Phenyl tetranor PGF2α is a versatile tool for several key experimental applications:

-

Receptor Binding Affinity: Determining the affinity (Ki) of test compounds.

-

Functional Potency and Efficacy: Quantifying the ability of compounds to activate the receptor (EC50) and the magnitude of the response.

-

Screening for Antagonists: Identifying compounds that block receptor activation.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 16-Phenyl tetranor PGF2α for the FP receptor.

Principle: This assay measures the ability of an unlabeled ligand (the "competitor," 16-Phenyl tetranor PGF2α) to displace a radiolabeled ligand (e.g., [3H]-PGF2α) from the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[13]

Materials:

-

Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-hFP).

-

Radioligand: [3H]-Prostaglandin F2α.

-

Competitor: 16-Phenyl tetranor PGF2α.

-

Non-specific binding control: High concentration of unlabeled PGF2α (e.g., 10 µM).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, filter plates (e.g., GF/C), scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Membranes + Binding Buffer.

-

Non-Specific Binding (NSB): Radioligand + Membranes + High concentration of unlabeled PGF2α.

-

Competition: Radioligand + Membranes + Serial dilutions of 16-Phenyl tetranor PGF2α.

-

-

Reaction: Add 50 µL of binding buffer (for total binding) or competitor dilutions. Add 50 µL of radioligand (at a final concentration near its Kd). Initiate the binding reaction by adding 100 µL of the membrane suspension (typically 10-20 µg protein/well).[14]

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[14]

-

Filtration: Rapidly harvest the assay by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of 16-Phenyl tetranor PGF2α.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (EC50) of 16-Phenyl tetranor PGF2α.

Principle: This assay measures the increase in intracellular calcium concentration following FP receptor activation. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of calcium from intracellular stores causes a dramatic increase in fluorescence, which is measured in real-time using a fluorescence plate reader.[10][15][16]

Materials:

-

HEK293 cells stably expressing the human FP receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-transport inhibitor to prevent dye leakage).[15]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: 16-Phenyl tetranor PGF2α.

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with automated injection capability (e.g., FlexStation®, FLIPR®).[10][15]

Step-by-Step Methodology:

-

Cell Plating: Seed the FP receptor-expressing cells into black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.[15]

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer.

-

Aspirate the culture medium from the cells and add the dye loading solution to each well.

-

Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow the cells to take up the dye.

-

Compound Plate Preparation: In a separate plate, prepare serial dilutions of 16-Phenyl tetranor PGF2α at a concentration that is 5X or 10X the final desired concentration.

-

Fluorescence Reading: Place the cell plate into the fluorescence reader. Set the instrument to record a baseline fluorescence for 10-20 seconds.

-

Agonist Injection: The instrument will then automatically inject the agonist dilutions from the compound plate into the cell plate.

-

Data Acquisition: Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the log concentration of 16-Phenyl tetranor PGF2α.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

-

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay

Objective: To provide a cumulative measure of Gq signaling activation.

Principle: The IP3 produced upon Gq activation is rapidly metabolized. This assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1).[17][18] The degradation of IP1 is blocked by the addition of lithium chloride (LiCl). The accumulated IP1 is then quantified using a sensitive competitive immunoassay, typically based on Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[17][19] An increase in cellular IP1 leads to a decrease in the HTRF signal.[17][20]

Materials:

-

FP receptor-expressing cells.

-

Commercial IP1 accumulation assay kit (e.g., IP-One HTRF® kit from Cisbio/Revvity), which includes:

-

IP1-d2 conjugate (acceptor).

-

Anti-IP1-Cryptate antibody (donor).

-

Lysis buffer and stimulation buffer (containing LiCl).

-

-

Agonist: 16-Phenyl tetranor PGF2α.

-

Low-volume 384-well white assay plates.

-

HTRF®-compatible microplate reader.

Step-by-Step Methodology:

-

Cell Plating: Harvest and resuspend cells in the stimulation buffer provided with the kit. Plate the cell suspension into the 384-well white plates.[21]

-

Agonist Addition: Add serial dilutions of 16-Phenyl tetranor PGF2α to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for IP1 accumulation.[21]

-

Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-Cryptate, pre-diluted in lysis buffer) to each well.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the immunoassay to reach equilibrium.[21]

-

Plate Reading: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[21]

-

Data Analysis:

-

Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

The signal is inversely proportional to the IP1 concentration.

-

Plot the HTRF® ratio against the log concentration of the agonist.

-

Fit the data to determine the EC50 value.

-

Sources

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]

- 7. Prostaglandin F2 Alpha Receptor drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Activation of the human FP prostanoid receptor disrupts mitosis progression and generates aneuploidy and polyploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. innoprot.com [innoprot.com]

- 12. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

- 21. bio-protocol.org [bio-protocol.org]

Troubleshooting & Optimization

How to prevent degradation of 16-Phenyl tetranor prostaglandin F2alpha during storage

This guide serves as a specialized Technical Support Center for researchers working with 16-Phenyl tetranor prostaglandin F2α (16-phenyl tetranor PGF2α) . It is designed to function as a direct troubleshooting resource, prioritizing chemical stability and experimental reproducibility.[1][2][3][4][5]

Product Class: Synthetic Prostaglandin Analog Primary Application: FP Receptor Agonist / Luteolytic Agent Chemical Stability Profile: Moderate (Susceptible to oxidation and lactonization; more stable than PGE series)[1][2][3][4][5]

Part 1: Critical Handling Protocols (The "Why" and "How")

Receipt & Initial Processing

Q: I just received the shipment. It is on dry ice/blue ice.[1][2][3][4][5] What is the immediate first step? A: Do not immediately open the vial.

-

The Issue: Prostaglandins are hygroscopic.[1][2][3][4][5] Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture into the product.[1][2][3][4][5] Water accelerates hydrolytic degradation and alters concentration.[1][2][3][4][5]

-

The Protocol:

Solvent Selection & Preparation

Q: The product arrived as a crystalline solid. What solvent should I use for a stock solution? A: The choice of solvent dictates the storage shelf-life.[1][2][3][4][5]

| Solvent | Suitability | Storage Stability | Notes |

| Ethanol (Absolute) | Recommended | High (>1 year at -20°C) | Best for stock solutions.[1][2][3][4][5] Evaporates cleanly; prevents microbial growth.[1][2][3][4][5] |

| DMSO | Acceptable | Moderate | Hygroscopic.[1][2][3][4][5] Freezes at 18.5°C, causing repeated freeze-thaw stress during handling.[1][2][3][4][5] |

| DMF | Acceptable | Moderate | Good solubility (>100 mg/ml), but difficult to remove if solvent exchange is needed.[1][2][3][4][5] |

| PBS / Aqueous Buffers | FORBIDDEN for Storage | < 24 Hours | Rapid degradation via oxidation and bacterial growth.[1][2][3][4][5] Only use for immediate experiments. |

Q: Can I store it in methyl acetate? A: While methyl acetate is the gold standard for Prostaglandin E (to prevent dehydration to PGA/PGB), 16-phenyl tetranor PGF2α is chemically stable in ethanol.[1][2][3][4][5] Methyl acetate is acceptable but unnecessary unless you are strictly avoiding hydroxyl-containing solvents for specific chemical derivatizations.[1][2][3][4][5]

The "Glass Only" Rule

Q: Can I aliquot the stock solution into plastic Eppendorf tubes? A: No.

-

Mechanism: Prostaglandins are lipophilic organic acids.[1][2][3][4][5] They rapidly adsorb onto the surface of polypropylene (PP) and polystyrene.[1][2][3][4][5]

-

Consequence: You will lose significant mass (up to 20-30% in 24 hours at low concentrations), leading to erroneous experimental data.[1][2][3][4][5]

-

Solution: Use amber glass vials with Teflon-lined (PTFE) caps.[1][2][3][4][5] Glass is inert; amber protects from UV-induced photo-oxidation.[1][2][3][4][5]

Part 2: Long-Term Storage Workflow

The following diagram outlines the mandatory workflow to ensure the integrity of your 16-phenyl tetranor PGF2α stock.

Figure 1: Optimized workflow for receiving and banking Prostaglandin analogs. Step 5 (Inert Gas Purge) is the most frequently skipped yet critical step for preventing oxidation.[1][2][3][4][5]

Part 3: Troubleshooting & FAQs

Issue: Solvent Evaporation

Q: I stored my aliquots at -20°C, but the volume has decreased significantly.

-

Diagnosis: Ethanol has a high vapor pressure.[1][2][3][4][5] Even at -20°C, it can sublime or evaporate if the seal is not airtight.[1][2][3][4][5]

-

Fix:

-

Do not "top up" the vial to the original volume; this alters the concentration unknownly.[1][2][3][4][5]

-

Evaporate the remaining solvent completely under a gentle stream of Nitrogen.[1][2][3][4][5]

-

Re-dissolve the residue in a known volume of fresh solvent.[1][2][3][4][5]

-

Prevention: Wrap the cap junction with Parafilm® M before freezing.[1][2][3][4][5]

-

Issue: Solubility in Aqueous Media

Q: When I dilute my ethanol stock into PBS, I see a precipitate.

-

Diagnosis: 16-phenyl tetranor PGF2α has poor water solubility (< 1 mg/ml in PBS).[1][2][3][4][5] Rapid addition of the hydrophobic stock to a high-salt buffer causes "crashing out."[1][2][3][4][5]

-

Protocol for Aqueous Dilution:

Issue: Degradation Signs

Q: How do I know if my compound has degraded?

-

Visual Check: Pure PGF2α solutions are colorless.[1][2][3][4][5] A yellow or brown tint indicates oxidation (formation of conjugated enones).[1][2][3][4][5]

-

Chemical Check: Run a Thin Layer Chromatography (TLC) or LC-MS.[1][2][3][4][5]

Figure 2: Primary degradation and loss mechanisms for PGF2α analogs.[1][2][3][4][5]

Part 4: Summary of Specifications

| Parameter | Specification |

| Storage Temperature | -20°C (Minimum); -80°C (Preferred for >1 year) |

| Container Type | Amber Glass Vial with PTFE-lined cap |

| Preferred Solvent | Ethanol (Absolute) or DMSO |

| Solubility (Ethanol) | > 100 mg/ml |

| Solubility (PBS pH 7.2) | > 0.8 mg/ml (Use with caution) |

| Gas Headspace | Nitrogen or Argon (Required) |

References

Sources

Technical Support Center: Interpreting Unexpected Results with 16-Phenyl tetranor prostaglandin F2α

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 16-Phenyl tetranor prostaglandin F2α. As a metabolically stable analog of Prostaglandin F2α (PGF2α), this compound is a valuable tool for investigating FP receptor signaling and its downstream physiological effects.[1] However, like any precise scientific tool, its application can sometimes yield unexpected results. This guide is designed to help you troubleshoot these situations, moving from foundational issues of compound handling to complex interpretations of biological responses. Our goal is to provide not just solutions, but the underlying scientific reasoning to empower your research.

Section 1: Foundational Troubleshooting - Compound Integrity & Preparation

Before delving into complex biological interpretations, it is crucial to ensure the integrity and proper preparation of the prostaglandin analog. Errors at this stage are the most common source of unexpected outcomes.

FAQ 1: I'm seeing no biological effect, or my results are inconsistent. Could it be a problem with compound storage or stability?

Answer: Absolutely. The stability of your prostaglandin analog is paramount for reproducible results. While 16-Phenyl tetranor PGF2α is designed for metabolic stability, its chemical integrity depends on proper storage.

-

Causality: Prostaglandins are lipids that can be sensitive to degradation through oxidation, especially if stored improperly after reconstitution. Repeated freeze-thaw cycles can also compromise the compound's integrity.

-

Troubleshooting Steps:

-

Verify Storage Conditions: Upon receipt, 16-Phenyl tetranor PGF2α should be stored at -20°C.[1] The product is stable for at least four years under these conditions.[1]

-

Aliquot Your Stock: After reconstituting the compound in a solvent, it is critical to prepare single-use aliquots and store them at -20°C or below. This practice minimizes freeze-thaw cycles, which can lead to degradation and variability.

-

Use High-Quality Solvents: Ensure the solvent used for reconstitution is anhydrous and of high purity. Water content in solvents like DMSO can compromise long-term stability.

-

FAQ 2: I'm having difficulty dissolving the compound or I see precipitation in my media. What are the correct procedures?

Answer: Solubility issues are a frequent cause of lower-than-expected potency, as the actual concentration in your aqueous experimental medium may be far less than calculated.

-

Causality: 16-Phenyl tetranor PGF2α is a lipophilic molecule with limited aqueous solubility. While it is highly soluble in organic solvents, it can easily precipitate when diluted into aqueous buffers or cell culture media.[1]

-

Recommended Solvents: You should first prepare a high-concentration stock solution in an appropriate organic solvent. The choice of solvent can be critical.

| Solvent | Stock Solution Solubility | Aqueous Buffer (PBS, pH 7.2) Solubility |

| DMF | >100 mg/mL | >0.8 mg/mL |

| DMSO | >100 mg/mL | >0.8 mg/mL |

| Ethanol | >100 mg/mL | >0.8 mg/mL |

| Data sourced from Cayman Chemical.[1] |

-

Protocol for Dilution:

-

Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in 100% DMSO or ethanol.

-

For your experiment, perform serial dilutions. When diluting into your final aqueous buffer or media, it is crucial to do so with vigorous mixing to avoid precipitation.

-

Critical Step: Do not add the organic stock directly to a large volume of aqueous buffer. Instead, perform an intermediate dilution step. The final concentration of the organic solvent in your assay should be kept low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

-

Section 2: In Vitro Assay Troubleshooting - Interpreting Cellular Responses

Once you have ruled out issues with compound integrity and preparation, the next step is to scrutinize the biological system.

Workflow for Diagnosing "No Effect" or "Low Potency"

This workflow provides a logical sequence to diagnose a lack of response in a cell-based assay.

Caption: Troubleshooting workflow for lack of biological effect.

FAQ 3: I've confirmed my compound handling is correct, but I still see no effect. What's the next step?

Answer: The most likely culprit is your experimental model. The primary target of PGF2α and its analogs is the Prostaglandin F2α Receptor (FP receptor, gene name PTGFR).[2] If your cells do not express this receptor, they will not respond to the compound.

-

Causality: 16-Phenyl tetranor PGF2α is an analog of PGF2α and its biological activity is primarily mediated through the FP receptor.[1] While off-target effects can occur at high concentrations, the specific, high-affinity interaction is receptor-dependent.

-

Troubleshooting & Validation:

-

Literature Review: Check the literature to confirm that your cell line is known to express the FP receptor.

-

Expression Analysis: You must empirically validate the expression of PTGFR in your specific cell line and culture conditions.

-

RT-qPCR: A straightforward method to quantify PTGFR mRNA levels.

-

Western Blot: To confirm the presence of the FP receptor protein.

-

Flow Cytometry/Immunofluorescence: To visualize receptor expression and localization.

-

-

FAQ 4: My dose-response curve is right-shifted (i.e., less potent) compared to PGF2α or published data. Why?

Answer: This is an important observation and can be due to several factors, including the intrinsic properties of the analog itself.

-

Causality & Explanation:

-

Lower Receptor Affinity: 16-Phenyl tetranor PGF2α is known to have a lower binding affinity for the ovine FP receptor compared to the parent PGF2α molecule.[1] This is a key characteristic. A lower affinity means a higher concentration is required to occupy 50% of the receptors and elicit a half-maximal response (EC50), resulting in a right-shifted curve. This is not necessarily an error, but an intrinsic property of the compound.

-

Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization or internalization, reducing the overall response.[3]

-

Assay Conditions: The specific cell density, serum concentration in the media, and incubation time can all influence the apparent potency. Ensure these are consistent.[4]

-

FAQ 5: I'm observing an unexpected or opposite effect (e.g., increased cell viability when expecting a decrease). What could be happening?

Answer: This is a complex but informative result. It often points towards off-target effects, the presence of different receptor subtypes, or context-dependent signaling.

-

Causality & Explanation:

-

Off-Target Receptor Activation: At higher concentrations, prostaglandin analogs can sometimes interact with other prostanoid receptors (e.g., EP1, TP).[5] These receptors can couple to different signaling pathways, potentially leading to an opposing biological outcome. For instance, PGF2α itself has been shown to have unexpected negative inotropic effects on the heart by activating FP receptors expressed there.[5]

-

Context-Dependent Signaling: The downstream effects of FP receptor activation can vary dramatically between cell types depending on the specific G-proteins they express and the downstream signaling cascades available. For example, while PGF2α is known to inhibit progesterone production in luteal cells, it can stimulate proliferation and collagen production in lung fibroblasts.[6][7]

-

Negative Correlation with FP stimulation: In some systems, the primary effect of PGF2α is not mediated by the classical FP-receptor. For example, the ocular hypotensive effect of PGF2α appears to be negatively correlated with FP-receptor stimulation, suggesting another mechanism is at play.[8]

-

-

Troubleshooting Steps:

-

Perform a Full Dose-Response Curve: Does the unexpected effect only occur at the highest concentrations? This would suggest an off-target effect.

-

Use an FP Receptor Antagonist: Pre-treating your cells with a specific FP receptor antagonist should block the expected effect. If the unexpected effect persists, it is likely not mediated by the FP receptor.

-

Characterize Prostanoid Receptor Profile: Use RT-qPCR to screen your cells for the expression of other prostaglandin receptors (EP, DP, IP, TP). This can provide clues to potential off-target interactions.

-

Section 3: Key Experimental Protocols

To validate your system, here are two essential protocols.

Protocol 1: Basic Workflow for a Dose-Response Experiment

Caption: Standard experimental workflow for a dose-response curve.

Protocol 2: Validating FP Receptor (PTGFR) Expression via RT-qPCR

-

RNA Extraction: Culture your cells to ~80% confluency. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for PTGFR, and a reference gene (e.g., GAPDH, ACTB).

-

Add cDNA template to the mix.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative expression of PTGFR mRNA using the ΔΔCt method, normalizing to the expression of your chosen reference gene. A positive control cell line known to express the receptor should be included if possible.

Section 4: Signaling Pathway Overview

Understanding the canonical signaling pathway for the FP receptor is essential for interpreting your results and designing mechanistic experiments.

Canonical FP Receptor Signaling

16-Phenyl tetranor PGF2α, like PGF2α, binds to the FP receptor, a G-protein coupled receptor (GPCR).[2] The canonical pathway involves coupling to Gαq/11.

Caption: Canonical Gq-coupled signaling pathway for the FP receptor.

This activation of PLC leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[6] These second messengers orchestrate the final cellular response.

References

-

[Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha]. Yao Xue Xue Bao.[Link]

-

16-Phenyl tetranor prostaglandin F2alpha. PubChem, National Center for Biotechnology Information.[Link]

-

Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. PubMed.[Link]

-

Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. PubMed.[Link]

-

Troubleshooting guide for cell culture. PromoCell.[Link]

-

Identification of a 'urinary-type' metabolite of prostaglandin F2 alpha in the rat circulation. PubMed.[Link]

-

Prostaglandin F2alpha. Wikipedia.[Link]

-

An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart. PubMed.[Link]

-

Intraamniotic prostaglandin F2-alpha dose--twenty-four-hour abortifacient response. PubMed.[Link]

-

Prostaglandins. StatPearls, NCBI Bookshelf.[Link]

-

Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. PubMed.[Link]

-

Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. PubMed.[Link]

-

Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. PubMed.[Link]

-

Prostaglandin f2alpha Treatment in Vivo, but Not in Vitro, Stimulates Protein Kinase C-activated Superoxide Production by Nonsteroidogenic Cells of the Rat Corpus Luteum. PubMed.[Link]

-

Elevated prostaglandin F2 alpha after the period of embryonic secretion of interferon tau appears to be due to upregulation of uterine synthesis machinery for prostaglandin F2 alpha. PubMed.[Link]

-

Effect of a second treatment with prostaglandin F2α during the Ovsynch protocol on luteolysis and pregnancy in dairy cows. ResearchGate.[Link]

-

Evaluating the effects of a high-concentration dose of prostaglandin F2α in a 5-d CO-Synch + controlled internal drug release protocol on fertility in beef cows. ResearchGate.[Link]

-

Effects of prostaglandin F2 alpha (PGF2 alpha) and prostaglandin I2 (PGI2) on nerve-mediated secretion in guinea-pig colon. PubMed.[Link]

-

Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta. PubMed.[Link]

-

Repeated administration of prostaglandin F(2α) during the early luteal phase causes premature luteolysis in the pig. ResearchGate.[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 5. An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Enhancing the bioavailability of 16-Phenyl tetranor prostaglandin F2alpha in vivo

Technical Support Center: Enhancing In Vivo Bioavailability of 16-Phenyl Tetranor Prostaglandin F2 [1][2][3][4]

Support Tier:1234Introduction: The "Free Acid" Paradox

Welcome to the technical support center. If you are accessing this guide, you are likely working with 16-phenyl tetranor prostaglandin F2

Crucial Context: In clinical ophthalmology, the ester is used specifically because the free acid (the molecule you are studying) has poor corneal permeability. Once the ester penetrates the cornea, esterases cleave it into the active 16-phenyl tetranor PGF2

If your experimental design requires delivering the free acid directly (e.g., mechanistic studies, transdermal applications, or esterase-deficient models), you face two massive hurdles: Solubility and Membrane Permeability . This guide addresses how to overcome them.

Module 1: Solubility & Formulation (The "Precipitation" Problem)

User Issue: "My stock solution is clear in DMSO, but the compound precipitates immediately upon dilution in PBS or culture media."

Root Cause Analysis

16-phenyl tetranor PGF2

Troubleshooting Protocol: Cyclodextrin Complexation

To maintain the free acid in an aqueous phase suitable for in vivo administration, you must shield its hydrophobic core. We recommend Hydroxypropyl-

Step-by-Step Complexation Protocol:

-

Prepare Phase A (Drug): Dissolve 16-phenyl tetranor PGF2

in absolute ethanol to a concentration of 10 mg/mL. -

Prepare Phase B (Carrier): Dissolve HP-

-CD in PBS (pH 6.[1][2][3][4]5) to a concentration of 20% (w/v).[3][4] -

Mixing: Slowly add Phase A to Phase B under constant, vigorous stirring.

-

Evaporation: If ethanol toxicity is a concern for your model, stir the solution under a stream of nitrogen gas or use a rotary evaporator at 30°C to remove the ethanol.

-

Filtration: Filter sterilize using a 0.22

m PVDF membrane (low protein binding).[4] -

Validation: The final solution should be optically clear. If cloudy, increase CD concentration or decrease drug load.

Module 2: Permeability & Delivery (The "Barrier" Problem)

User Issue: "I am applying the compound topically/ocularly at high concentrations, but I see no reduction in Intraocular Pressure (IOP) or receptor activation."

Root Cause Analysis

The corneal epithelium and the stratum corneum are lipophilic barriers. While your molecule is lipophilic, it is also an organic acid (pKa ~4.9).[3][4] At physiological pH (7.4), it exists primarily as an ionized anion (

Visualizing the Transport Mechanism

The following diagram illustrates why the free acid fails without assistance and how to fix it.

Figure 1: Comparative transport pathways. The free acid (Red) faces electrostatic repulsion unless encapsulated (Blue) or esterified (Green).[3]

Troubleshooting Protocol: Permeation Enhancement

If you cannot use the ester prodrug, you must disrupt the barrier or shield the charge.

Option A: Liposomal Formulation (Recommended for Ocular) Liposomes mimic cell membranes and can fuse with the corneal epithelium to deliver the payload.

-

Lipid Mix: DSPC:Cholesterol:DOTAP (molar ratio 60:30:10).[3][4] The cationic lipid (DOTAP) improves residence time on the negatively charged mucin layer of the eye [3].

-

Method: Thin-film hydration followed by extrusion.[1][2][3][4]